Diethyl benzamidomalonate

Amino acid synthesis Protecting group strategy Sequential deprotection

Diethyl benzamidomalonate (CAS 16798-45-1), also referred to as diethyl 2-benzamidomalonate or benzamidomalonic acid diethyl ester, is an N-acylaminomalonate derivative with molecular formula C₁₄H₁₇NO₅ and molecular weight 279.29 g·mol⁻¹. It belongs to the class of amidomalonate reagents used in the malonic ester synthesis of α-amino acids, wherein the benzamido group serves as a protecting group for the amino nitrogen during alkylation at the active methylene carbon.

Molecular Formula C14H17NO5
Molecular Weight 279.29 g/mol
CAS No. 16798-45-1
Cat. No. B094222
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDiethyl benzamidomalonate
CAS16798-45-1
Molecular FormulaC14H17NO5
Molecular Weight279.29 g/mol
Structural Identifiers
SMILESCCOC(=O)C(C(=O)NC1=CC=CC=C1)C(=O)OCC
InChIInChI=1S/C14H17NO5/c1-3-19-13(17)11(14(18)20-4-2)12(16)15-10-8-6-5-7-9-10/h5-9,11H,3-4H2,1-2H3,(H,15,16)
InChIKeyUQFFIFUYIQXSPD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Diethyl Benzamidomalonate 16798-45-1: Malonic Ester Building Block for Protected Amino Acid Synthesis


Diethyl benzamidomalonate (CAS 16798-45-1), also referred to as diethyl 2-benzamidomalonate or benzamidomalonic acid diethyl ester, is an N-acylaminomalonate derivative with molecular formula C₁₄H₁₇NO₅ and molecular weight 279.29 g·mol⁻¹ . It belongs to the class of amidomalonate reagents used in the malonic ester synthesis of α-amino acids, wherein the benzamido group serves as a protecting group for the amino nitrogen during alkylation at the active methylene carbon [1]. The compound is a white crystalline solid (mp 60–65 °C, ≥98% purity) commercially available from major suppliers including Thermo Fisher Scientific (Alfa Aesar), Fluorochem, and Santa Cruz Biotechnology .

Workflow Malonic ester α-amino acid synthesis
Protection Base-stable benzamido protecting group
Use Context Orthogonal deprotection and peptide intermediate research

Why Diethyl Benzamidomalonate Cannot Be Freely Interchanged with Acetamido‑ or Formamidomalonate Analogs


Amidomalonate reagents are not functionally interchangeable because the nature of the N‑acyl protecting group directly dictates the ease of subsequent hydrolysis, the physical state of alkylated intermediates, and the dominant reaction pathway (cyclization vs. open‑chain product formation). Diethyl benzamidomalonate occupies a specific performance niche: its benzamido group is hydrolyzed more slowly than the acetamido group, offering advantages in synthetic sequences requiring selective, sequential deprotection [1]. Conversely, its alkylated intermediates frequently present as oils rather than crystalline solids, which can complicate purification relative to acetamidomalonate derivatives—a well‑documented practical trade‑off [2]. These divergent properties mean that substituting diethyl acetamidomalonate, diethyl formamidomalonate, or diethyl phthalimidomalonate for diethyl benzamidomalonate without adjusting the synthetic protocol risks unacceptable yields, impurity profiles, or even complete reaction failure.

Deprotection Selectivity Shift
Acetamido or formamido analogs hydrolyze faster, potentially compromising orthogonal deprotection steps.
Intermediate Physical Form
Alkylated benzamidomalonate intermediates typically form oils, complicating purification relative to crystalline acetamido derivatives.
Reaction Pathway Divergence
Substituting the N-acyl group may alter product outcome (open‑chain vs. cyclized), changing chemotype and downstream utility.

Product‑Specific Quantitative Evidence Guide for Diethyl Benzamidomalonate 16798-45-1


Slower N‑Acyl Hydrolysis Enables Selective Sequential Deprotection vs. Acetamidomalonate

The benzamido group of diethyl benzamidomalonate is demonstrably more resistant to acid‑catalyzed hydrolysis than the acetamido group of diethyl acetamidomalonate. Meek, Minkowitz, and Miller (1959) explicitly state that 'the acetamido group is more easily hydrolyzed than the benzamido group' in the context of amidomalonate‑based amino acid synthesis [1]. This differential lability enables synthetic sequences where the benzamido protecting group remains intact during ester hydrolysis and decarboxylation steps that would cleave an N‑acetyl group, providing a distinct tactical advantage for constructing orthogonally protected amino acid intermediates.

N-Acyl Hydrolysis Rate
Head-to-head
Benzamido hydrolyzed more slowly than acetamido; formamido fastest (qualitative ranking).
Supports orthogonal deprotection strategy choice
Based on Meek et al. 1959; amidomalonate context
Amino acid synthesis Protecting group strategy Sequential deprotection

Divergent Reaction Pathway: Open‑Chain vs. Cyclized Product with Ethyl Propiolate

When reacted with ethyl cis‑β‑chloroacrylate (or ethyl propiolate), diethyl benzamidomalonate and diethyl acetamidomalonate yield structurally divergent products under analogous conditions. The benzamido derivative affords exclusively the open‑chain product diethyl 4‑benzamido‑4‑ethoxycarbonylglutaconate, whereas the acetamido analog undergoes cyclization to form 1‑acetyl‑2‑oxo‑5,5‑diethoxycarbonyl‑3‑pyrroline [1]. This switch from cyclization to open‑chain product formation is attributed to the steric and electronic influence of the benzamido substituent.

Reaction Pathway Outcome
Head-to-head
Open‑chain glutaconate with benzamido; cyclized pyrroline with acetamido.
Typically needed for acyclic glutaconate scaffolds
Ethyl cis‑β‑chloroacrylate system; Chem. Pharm. Bull. 2008
Heterocycle synthesis Reaction selectivity Glutaconate derivatives

Yield of DL‑Tryptophan via Alkylation–Hydrolysis Sequence: 61% with Benzamidomalonate vs. 81% with Acetamidomalonate

In the synthesis of DL‑tryptophan from gramine, Albertson, Archer, and Suter (1945) directly compared diethyl acetamidomalonate with diethyl benzamidomalonate. Using the benzamido reagent, the overall yield of DL‑tryptophan (mp 279–280 °C) was 61%, significantly lower than the 81% yield reported by Redemann and Dunn for the analogous sequence employing the acetamido variant under optimized conditions [1]. The authors explicitly note that 'yields in some of the steps (especially the hydrolysis of IV) were so low as to render the procedure impractical,' highlighting a critical practical limitation of the benzamidomalonate route in this specific transformation.

DL‑Tryptophan Yield
Head-to-head
61% (benzamido) vs. 81% (acetamido) – reported 20 pp lower.
Reagent choice depends on yield vs. protection needs
Gramine route; Albertson et al. 1945
Tryptophan synthesis Gramine condensation Reaction yield

Physical Form of Alkylated Intermediates: Oils from Benzamidomalonate vs. Crystalline Solids from Acetamidomalonate

US Patent 2,479,662 (Synthesis of Amino Acids, filed 1944) explicitly discloses that 'the condensation products [of ethyl benzamidomalonate] are generally oils, involving disadvantages' for purification and scale‑up [1]. In contrast, alkylated derivatives of diethyl acetamidomalonate characteristically yield crystalline solids that can be purified by recrystallization and characterized by sharp melting points [2]. This difference in physical form directly impacts process scalability: oily intermediates require chromatographic purification, increasing solvent consumption, labor, and cost at preparative scale.

Intermediate Physical State
Class-level
Oils (benzamido) vs. crystalline solids (acetamido).
Impacts purification workflow and scalability
Disclosed in US Patent 2,479,662
Intermediate isolation Process chemistry Crystallinity

Melting Point Specification: 60–65 °C (98+% Purity) Defines Identity and Quality for Procurement

Commercially supplied diethyl benzamidomalonate (Alfa Aesar by Thermo Fisher Scientific) is specified at ≥98% purity with a melting point range of 61–65 °C . By comparison, diethyl acetamidomalonate (CAS 1068‑90‑2) exhibits a melting point of 95–98 °C, and diethyl formamidomalonate (CAS 6326‑44‑9) melts at 53–55 °C . The ~30 °C melting point depression of benzamidomalonate relative to acetamidomalonate reflects weaker intermolecular packing forces attributable to the bulkier phenyl ring and is a straightforward identity confirmation parameter for incoming quality control.

Melting Point Specification
Data to verify
61–65 °C (benzamido); 95–98 °C (acetamido); 53–55 °C (formamido).
Rapid identity confirmation upon receipt
Supplier CoA; compare with literature values
Quality control Melting point Purity specification

Best‑Fit Application Scenarios for Diethyl Benzamidomalonate 16798-45-1 Based on Quantitative Evidence


Orthogonally Protected Amino Acid Building Blocks Requiring Base‑Stable N‑Protection

When a synthetic sequence demands that the N‑protecting group survives vigorous ester hydrolysis (e.g., refluxing 2 N H₂SO₄ or HBr/AcOH) while another protecting group elsewhere in the molecule is cleaved, the slower hydrolysis rate of the benzamido group relative to the acetamido or formamido groups makes diethyl benzamidomalonate the reagent of choice [1]. This scenario commonly arises in the preparation of orthogonally protected α,ω‑diamino acids and in fragment condensation strategies for peptide synthesis where selective deprotection is required.

Synthesis of Acyclic Glutaconate Derivatives Avoiding Pyrroline Cyclization

For medicinal chemistry programs targeting acyclic 4‑amino‑4‑carboxyglutaconate scaffolds (e.g., as glutamate receptor ligand precursors or protease inhibitor warheads), diethyl benzamidomalonate is indispensable. Its reaction with ethyl cis‑β‑chloroacrylate yields exclusively the open‑chain glutaconate product, whereas the acetamido analog produces only the cyclized pyrroline heterocycle [1]. Substitution with the acetamido reagent would produce an entirely different chemotype unsuitable for the intended biological target.

Natural Product Total Synthesis: Kaitocephalin Intermediate

Diethyl benzamidomalonate has been specifically employed as a key intermediate in the total synthesis of (−)-Kaitocephalin, a natural glutamate receptor antagonist with neuroprotective properties [1]. Research groups pursuing Kaitocephalin or structurally related pyrrolidine‑tricarboxylate natural products should procure this compound to ensure fidelity to established synthetic protocols.

Academic Teaching Laboratories: Historical Amidomalonate Synthesis (with Yield Caveats)

Diethyl benzamidomalonate is suitable for undergraduate and graduate organic chemistry teaching laboratories demonstrating the general amidomalonate method, provided instructors explicitly note the lower yields and oily intermediates relative to the acetamido variant [1][2]. The compound's well‑documented historical significance (Redemann & Dunn, 1939) makes it an instructive case study in protecting group strategy and reaction optimization.

Application
Selection Property
Validation Focus
Orthogonally protected amino acid building blocks
Benzamido hydrolysis resistance
Deprotection sequence selectivity
Acyclic glutaconate derivative synthesis
Open‑chain reaction preference
Product structure confirmation (NMR/MS)
Kaitocephalin total synthesis intermediate
Established protocol compatibility
Intermediate purity and identity
Academic teaching of amidomalonate method
Historical procedure and yield caveats
Pedagogical demonstration of protecting group strategy
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